molecular formula C12H9NO2 B6365873 6-(3-Formylphenyl)-2-hydroxypyridine, 95% CAS No. 1111105-36-2

6-(3-Formylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6365873
M. Wt: 199.20 g/mol
InChI Key: DRZWVKTXPBAKAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Formylphenyl)-2-hydroxypyridine, also known as FHP, is a heterocyclic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular formula of C9H8NO2. FHP is highly soluble in water, alcohol, and most organic solvents. It is also a highly stable compound, with a melting point of 100-102°C and a boiling point of 202-203°C.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(3-Formylphenyl)-2-hydroxypyridine involves the reaction of 3-formylbenzaldehyde with 2-hydroxypyridine in the presence of a catalyst.

Starting Materials
3-formylbenzaldehyde, 2-hydroxypyridine, Catalyst

Reaction
Mix 3-formylbenzaldehyde and 2-hydroxypyridine in a solvent such as ethanol or methanol, Add a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the mixture, Heat the mixture under reflux for several hours, Allow the mixture to cool and filter the resulting solid, Wash the solid with a solvent such as ethanol or methanol, Dry the solid to obtain 6-(3-Formylphenyl)-2-hydroxypyridine

Mechanism Of Action

The mechanism of action of 6-(3-Formylphenyl)-2-hydroxypyridine, 95% is not fully understood. It is believed that 6-(3-Formylphenyl)-2-hydroxypyridine, 95% acts as a proton donor, donating a proton to the substrate molecule and thus facilitating the reaction. Additionally, it is believed that 6-(3-Formylphenyl)-2-hydroxypyridine, 95% can act as a nucleophile, reacting with electrophilic species and thus leading to the formation of new compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(3-Formylphenyl)-2-hydroxypyridine, 95% are not well understood. However, it is believed that 6-(3-Formylphenyl)-2-hydroxypyridine, 95% can act as an antioxidant, scavenging free radicals and thus preventing oxidative damage to cells. Additionally, 6-(3-Formylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 isoforms, which are involved in the metabolism of drugs.

Advantages And Limitations For Lab Experiments

The use of 6-(3-Formylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is a highly stable compound and is soluble in a wide range of solvents. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. 6-(3-Formylphenyl)-2-hydroxypyridine, 95% is a highly reactive compound and can react with other compounds in the reaction mixture, leading to side reactions and product contamination. Additionally, its mechanism of action is not fully understood and it can have unpredictable effects on the reaction.

Future Directions

The use of 6-(3-Formylphenyl)-2-hydroxypyridine, 95% in scientific research is still in its infancy and there is much to be explored. Future research should focus on understanding the biochemical and physiological effects of 6-(3-Formylphenyl)-2-hydroxypyridine, 95%, as well as the mechanism of action. Additionally, further research should be conducted to develop more efficient and cost-effective methods of synthesis. Finally, studies should be conducted to determine the potential applications of 6-(3-Formylphenyl)-2-hydroxypyridine, 95% in the pharmaceutical and materials industries.

Scientific Research Applications

6-(3-Formylphenyl)-2-hydroxypyridine, 95% is used in a wide range of scientific research applications. It is often used as a reagent in organic synthesis to prepare a variety of compounds, such as 2-aminophenols, 3-formylphenols, and 3-formylpyridines. It is also used as a starting material for the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. 6-(3-Formylphenyl)-2-hydroxypyridine, 95% is also used in the synthesis of various polymers and nanomaterials.

properties

IUPAC Name

3-(6-oxo-1H-pyridin-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-3-1-4-10(7-9)11-5-2-6-12(15)13-11/h1-8H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZWVKTXPBAKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=O)N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682563
Record name 3-(6-Oxo-1,6-dihydropyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Formylphenyl)-2-hydroxypyridine

CAS RN

1111105-36-2
Record name 3-(6-Oxo-1,6-dihydropyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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